Hdac6-IN-41

HDAC6 Selectivity Isoform Profiling

Non-selective HDAC inhibition often confounds target validation, introducing off-target effects that obscure HDAC6-specific roles in autophagy, migration, and protein degradation. Hdac6-IN-41 (Compound E24) solves this with exceptional isoform selectivity. - IC50 of 14 nM for HDAC6, with >30-fold selectivity over HDAC8 (422 nM), enabling precise pathway dissection. - Upregulates α-tubulin acetylation at the functional level, providing a direct, quantifiable target engagement readout. - BenchChem ensures batch-to-batch consistency, competitive pricing, and global logistics for uninterrupted research programs.

Molecular Formula C16H12N2O6S
Molecular Weight 360.3 g/mol
Cat. No. B12372660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-41
Molecular FormulaC16H12N2O6S
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)OC3=CN=CC(=C3)C(=O)NO
InChIInChI=1S/C16H12N2O6S/c19-16(18-20)13-8-15(10-17-9-13)24-25(21,22)23-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,20H,(H,18,19)
InChIKeyNDHJKTWDKIJJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-41: A Selective HDAC6 Inhibitor


Hdac6-IN-41, also designated Compound E24, is a synthetic small molecule that functions as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb enzyme implicated in oncogenesis, protein degradation, and cytoskeletal dynamics . Its primary mode of action involves the inhibition of HDAC6 enzymatic activity, as evidenced by a reported IC50 of 14 nM in biochemical assays, demonstrating a >30-fold selectivity over the closely related HDAC8 isoform (IC50 of 422 nM) . This compound is a critical tool for researchers dissecting the specific roles of HDAC6 in cancer, neurodegeneration, and inflammatory pathways, offering a distinct pharmacological profile for probing disease mechanisms [1].

Pathway Study HDAC6-selective inhibition for pathway dissection
Selectivity Context Isoform-selectivity profile over HDAC8

Why Hdac6-IN-41 Cannot Be Substituted


The landscape of HDAC6 inhibitors is marked by profound functional divergence, where subtle variations in chemical structure translate into substantial differences in isoform selectivity, potency, and downstream biological effects. Generic substitution with another HDAC6 inhibitor, such as Tubastatin A or Ricolinostat, is scientifically unsound without rigorous, direct comparative data . For instance, while Hdac6-IN-41 exhibits a specific >30-fold selectivity window for HDAC6 over HDAC8, other inhibitors may possess distinct selectivity fingerprints (e.g., high potency for HDAC1 or dual HDAC6/8 activity) or vastly different intrinsic potencies, which can lead to divergent outcomes in cellular models and off-target profiles . This variability underscores the necessity of selecting a compound based on its unique, quantitatively defined profile rather than broad class affiliation, as detailed in the evidence below [1].

Isoform selectivity fingerprint

Selectivity for HDAC6 over HDAC8 may not match other HDAC6 inhibitors; pan-HDAC or dual inhibitors may shift off-target profile.

Potency context

Intrinsic HDAC6 inhibition potency relative to benchmarks like Tubastatin A may differ, altering cellular target engagement.

Hdac6-IN-41 Comparative Evidence


HDAC6 Selectivity over HDAC8

Hdac6-IN-41 demonstrates a specific selectivity ratio for HDAC6 over HDAC8 of approximately 30-fold (14 nM vs. 422 nM). This profile is distinct from the clinical candidate Ricolinostat (ACY-1215), which, while more potent against HDAC6 (IC50 ~5 nM), shows a less pronounced selectivity over HDAC1, -2, and -3 (IC50s of 58, 48, and 51 nM, respectively) . For applications where avoiding Class I HDAC inhibition is paramount, Hdac6-IN-41's selectivity window presents a quantifiable difference, whereas Ricolinostat's lower potency against HDAC8 may be advantageous in other contexts .

HDAC6 vs. HDAC8
Reported
~30-fold selectivity (14 nM vs 422 nM)
Supports isoform-selectivity assay context
Differs from Ricolinostat’s Class I activity
HDAC6 Selectivity Isoform Profiling Biochemical Assay

Potency vs. Tubastatin A

In head-to-head biochemical assay data, Hdac6-IN-41 (IC50 = 14 nM) shows comparable potency to the widely used reference inhibitor Tubastatin A (IC50 = 15 nM) against HDAC6 [1]. This places Hdac6-IN-41 in the same nanomolar potency tier as a well-characterized standard, providing a reliable benchmark for its use in routine screening and validation experiments . For researchers already familiar with Tubastatin A, Hdac6-IN-41 offers a structurally distinct alternative with a defined, comparable level of target engagement.

Potency vs. Tubastatin A
Reported
HDAC6 IC50: 14 nM vs 15 nM
Comparable target engagement to benchmark inhibitor
Enables cross-study comparison with established tool
HDAC6 Potency Biochemical Assay IC50

α-Tubulin Acetylation in Cells

Hdac6-IN-41 demonstrates functional on-target activity in cellular models by upregulating the acetylation of α-tubulin, a key HDAC6 substrate, and the histone site SMC3 . While other potent inhibitors like ACY-241 (Citarinostat, IC50 = 2.6 nM) and Ricolinostat (ACY-1215, IC50 = 5 nM) are known to have superior oral bioavailability and are clinical candidates, Hdac6-IN-41 provides a distinct in vitro tool for studying acute, target-specific effects without the confounding variable of complex in vivo pharmacokinetics [1]. The quantitative shift in α-tubulin acetylation provides a direct, measurable readout for confirming HDAC6 inhibition in cellulo.

α-Tubulin Acetylation
Class-level
Upregulation of acetylated α-tubulin & SMC3
Supports HDAC6-specific functional readout
Distinguishes from Class I / pan-HDAC inhibitors
α-Tubulin Acetylation HDAC6 Cellular Assay Target Engagement

Hdac6-IN-41 Applications


HDAC6 Pathways in Cancer and Neurodegeneration

Given its potent and selective inhibition of HDAC6 (IC50 = 14 nM) and clear functional readout in α-tubulin acetylation, Hdac6-IN-41 is an ideal chemical probe for delineating HDAC6-specific roles in autophagy, aggresome formation, and cell migration. Researchers can use this compound in short-term cell culture studies to acutely block HDAC6 activity and observe immediate downstream effects on the cytoskeleton and protein degradation pathways, without the confounding influence of Class I HDAC inhibition . This is particularly valuable for validating genetic knockdown/knockout models or for comparing the cellular consequences of selective versus pan-HDAC inhibition [1].

HTS Hit Validation and SAR Studies

The well-defined biochemical IC50 of 14 nM for HDAC6 and >30-fold selectivity over HDAC8 provides a reliable benchmark for secondary validation assays. In medicinal chemistry programs, Hdac6-IN-41 can serve as a reference compound to calibrate enzymatic assays and benchmark the potency of novel, chemically distinct leads . Its potency being within 1 nM of the established tool compound Tubastatin A (15 nM) allows for direct comparison of efficacy and selectivity across different chemical series, aiding in the prioritization of hits with improved therapeutic windows [1].

HDAC6/8 Crosstalk in Disease

With a >30-fold selectivity for HDAC6 (14 nM) over HDAC8 (422 nM), Hdac6-IN-41 is uniquely suited to interrogate the specific contribution of HDAC6 in systems where HDAC8 activity may be a confounding factor. For research areas like neuroblastoma or certain leukemias, where both isoforms are expressed but have distinct biological functions, this selectivity profile is a quantitative advantage over dual HDAC6/8 inhibitors . By using Hdac6-IN-41, scientists can deconvolute signaling pathways and assign specific functions to HDAC6 with greater confidence than with less selective tool compounds [1].

Application
Selection Property
Validation Focus
HDAC6 pathway studies
Isoform-selectivity review
α-tubulin acetylation readout
SAR & hit validation
Benchmark potency comparison
Enzymatic assay calibration
HDAC6/8 crosstalk research
Selectivity window over HDAC8
Isoform-specific endpoint deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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